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Compound of Interest

Compound Name: S2101

Cat. No.: B15583425

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions
(FAQSs) to assist in the accurate and efficient selection of patients for the SWOG S$2101
(BiCazO) clinical trial. The S2101 trial is a Phase Il study evaluating the combination of
cabozantinib and nivolumab in patients with advanced, immunotherapy-refractory melanoma or
head and neck squamous cell carcinoma (HNSCC), with patient stratification based on tumor
mutational burden (TMB) and a tumor inflammation signature (TIS).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of the $S2101 trial?

Al: The primary objectives are to evaluate the feasibility of molecular characterization based
on Tumor Mutational Burden (TMB) and gene expression profiling for Tumor Inflammation
Score (TIS) for patient stratification and to assess the efficacy, measured by overall response
rate (ORR), of cabozantinib plus nivolumab in these biomarker-defined subgroups.[3]

Q2: Who is the target patient population for the $2101 trial?

A2: The trial is designed for adults (= 18 years) with histologically confirmed advanced,
unresectable, recurrent, or metastatic non-uveal melanoma or squamous cell carcinoma of the
head and neck (HNSCC) originating from the oropharynx, oral cavity, hypopharynx, or larynx.
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[4] A critical inclusion criterion is documented disease progression on or within 12 weeks of the
last dose of a PD-1 checkpoint inhibitor-based therapy.[4]

Q3: What are the key exclusion criteria to be aware of?

A3: Key exclusion criteria include, but are not limited to:

e Primary tumors of the nasopharynx.[5]

» Active infections such as HIV, Hepatitis B, or Hepatitis C with detectable viral loads.[4]

« Significant cardiovascular conditions or poor organ function that would make the treatment
regimen unsafe.[5]

e Uncontrolled hypertension.[4]

e Prior treatment with anti-VEGF therapies.

o History of hemoptysis or tumor bleeding.[4]

Q4: What are the biomarkers used for patient stratification in the S2101 trial?

A4: Patients are stratified based on two key biomarkers derived from tumor tissue analysis:

e Tumor Mutational Burden (TMB): The number of somatic mutations per megabase of the
genome.[2]

o Tumor Inflammation Signature (T1S): An 18-gene expression profile that characterizes the
presence of a peripherally suppressed adaptive immune response in the tumor
microenvironment.[2][6]

Patients are categorized into one of four cohorts based on the results of these biomarker
assays: TMB-high/TIS-high, TMB-high/TIS-low, TMB-low/TIS-high, and TMB-low/TIS-low.[7]

Q5: What is the turnaround time for biomarker analysis?

A5: A primary feasibility endpoint of the trial is to deliver the molecular profiling results (TMB
and TIS) to clinicians within 21 days of biopsy submission.[3]
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Troubleshooting Guides

This section addresses specific issues that may arise during the patient selection and

screening process for the S2101 trial.

: | : I .

Issue

Possible Cause(s)

Recommended Action(s)

Assay Failure for TMB or TIS

- Insufficient tumor tissue in the
biopsy sample.- Poor quality of
nucleic acid (DNA/RNA)
extracted from the FFPE
tissue.- Pre-analytical variables
such as improper tissue

fixation.

- Ensure the research biopsy
yields sufficient tumor material
as per protocol requirements
(at least 1 H&E-stained slide
and 20 unstained slides).[4]-
Follow best practices for FFPE
tissue preparation and storage
to preserve nucleic acid
integrity.- If an assay fails, a re-
biopsy may be considered if
feasible and in the patient's

best interest.

Ambiguous or Borderline

Biomarker Results

- Tumor heterogeneity, where
different parts of the tumor
have varying TMB or TIS
levels.- The inherent variability

of the assays.

- All biomarker analyses for the
S2101 trial are centrally
performed to ensure
consistency. Adhere to the final
classification provided by the
central laboratory.- For
borderline results, review all
other inclusion/exclusion
criteria to ensure the patient is

an otherwise ideal candidate.

Discrepancy between Local
and Central Lab Biomarker

Assessment

- Different testing platforms or
bioinformatics pipelines used.-
Variation in scoring algorithms

or cutoff definitions.

- For the purpose of the S2101
trial, only the results from the
designated central laboratory
are to be used for patient

stratification and enroliment.
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Patient Eligibility

Issue

Possible Cause(s)

Recommended Action(s)

Uncertainty about "Progression
on PD-1 Checkpoint Inhibition"

- Ambiguous radiographic
evidence of progression.-
Progression occurring outside

the 12-week window.

- Progression must be
documented and have
occurred either during or within
12 weeks after the last dose of
PD-1 checkpoint inhibition.[4]-
The patient must have
received at least 6 weeks of
checkpoint inhibition prior to
progression.[7]- In cases of
uncertainty, consult with the
trial's medical monitor for

clarification.

Patient has a Concurrent

Malignancy

- The protocol excludes
patients with prior or
concurrent malignancies that
could interfere with the safety

or efficacy assessment.[4]

- The treating physician must
determine if the natural history
or treatment of the other
malignancy has the potential to
interfere with the S2101 trial.-
Document the rationale for
inclusion if the concurrent
malignancy is deemed non-

interfering.

Patient is on Anticoagulants

- The protocol has specific
restrictions on anticoagulant

use.

- Patients requiring
anticoagulants are generally
excluded, with the exception of
prophylactic low-dose aspirin
for cardio-protection and low-
dose low molecular weight
heparins (LMWH).[3]

Experimental Protocols
Tumor Mutational Burden (TMB) Analysis
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While the exact proprietary details of the assay used in the S2101 trial are specific to the
central laboratory, the general methodology for panel-based TMB estimation is as follows:

DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE)
tumor tissue sections.

o Library Preparation: The extracted DNA undergoes fragmentation, end-repair, A-tailing, and
ligation of sequencing adapters.

o Targeted Sequencing: A targeted panel of cancer-related genes is sequenced using Next-
Generation Sequencing (NGS) platforms. The size of the genomic region covered by the
panel is a critical factor in TMB calculation.

» Bioinformatic Analysis:

[e]

Sequencing reads are aligned to the human reference genome.

o

Somatic variants (single nucleotide variants and small insertions/deletions) are identified.

[¢]

Germline variants are filtered out using a matched normal sample or a comprehensive
database of known germline polymorphisms.

[¢]

The remaining somatic mutations in the coding regions are counted.

o TMB Calculation: The TMB is calculated as the total number of qualifying somatic mutations
divided by the size of the coding region of the gene panel in megabases (Mb). The result is
reported in mutations/Mb.

Tumor Inflammation Signature (TIS) Analysis

The TIS is an 18-gene signature that assesses the level of immune activation within the tumor
microenvironment. The analysis is typically performed using a platform like NanoString
nCounter.

o RNA Extraction: Total RNA is extracted from FFPE tumor tissue sections.

e Gene Expression Profiling:
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o The extracted RNA is hybridized with a probe set specific for the 18 TIS genes and several
housekeeping genes.

o The NanoString nCounter system directly counts the number of mRNA transcripts for each
gene without the need for enzymatic amplification.

o Data Normalization: The raw gene counts are normalized using the geometric mean of the
housekeeping genes to account for variations in RNA input and quality.

e TIS Score Calculation: A proprietary algorithm, which involves a weighted sum of the
normalized expression levels of the 18 genes, is used to generate a continuous TIS score.
This score is then used to classify the tumor as TIS-high or TIS-low based on a pre-defined
cutoff.
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Caption: Synergistic anti-tumor activity of cabozantinib and nivolumab.
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Caption: Workflow for patient enrollment and stratification in the $S2101 trial.
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Caption: Patient stratification logic based on TMB and TIS biomarker status.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15583425#0optimizing-patient-selection-for-the-
$2101-trial]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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